A Comprehensive Technical Guide to (2-Chloro-4-iodophenyl)methanol for Advanced Research and Development
A Comprehensive Technical Guide to (2-Chloro-4-iodophenyl)methanol for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of (2-Chloro-4-iodophenyl)methanol, a halogenated aromatic alcohol of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delineates its chemical identity, including its IUPAC name and synonyms, and presents a detailed examination of its synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it explores the compound's emerging applications as a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The content herein is structured to furnish a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower innovative research and development endeavors.
Chemical Identity and Nomenclature
(2-Chloro-4-iodophenyl)methanol is a polysubstituted benzyl alcohol. The precise arrangement of the chloro and iodo substituents on the phenyl ring, along with the benzylic alcohol moiety, imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-Chloro-4-iodophenyl)methanol[1][2] |
| Synonym(s) | 2-Chloro-4-iodobenzyl alcohol |
| CAS Number | 1260654-93-0[1] |
| Molecular Formula | C₇H₆ClIO[1][2] |
| Molecular Weight | 268.48 g/mol [1] |
| SMILES | OCC1=CC=C(I)C=C1Cl[1][2] |
| InChI | InChI=1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2[2] |
Synthesis and Mechanistic Considerations
The primary and most efficient synthetic route to (2-Chloro-4-iodophenyl)methanol involves the selective reduction of its corresponding aldehyde, 2-chloro-4-iodobenzaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding over-reduction or side reactions.
Recommended Synthetic Protocol: Reduction of 2-Chloro-4-iodobenzaldehyde
The reduction of the aldehyde functionality to a primary alcohol is reliably achieved using a mild hydride-donating agent such as sodium borohydride (NaBH₄).[3][4] This reagent is favored for its operational simplicity, high chemoselectivity for aldehydes and ketones, and compatibility with a wide range of functional groups.[3][5][6]
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-iodobenzaldehyde (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.[4]
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to control the initial effervescence.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess sodium borohydride and the borate esters formed.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude (2-Chloro-4-iodophenyl)methanol. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality of Experimental Choices
-
Solvent: Methanol or ethanol are chosen as solvents due to their ability to dissolve both the aldehyde and sodium borohydride, and their protic nature facilitates the decomposition of the intermediate borate ester during the workup.[7]
-
Temperature: The initial addition of NaBH₄ is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure completion.
-
Stoichiometry: A slight excess of sodium borohydride is used to ensure the complete conversion of the aldehyde.
-
Workup: The acidic or aqueous workup is essential for the hydrolysis of the borate ester intermediate to liberate the final alcohol product.
Synthesis of the Precursor: 2-Chloro-4-iodobenzaldehyde
The synthesis of the starting aldehyde, 2-chloro-4-iodobenzaldehyde, can be approached through several established methodologies for the formylation of aromatic rings. One common strategy is the Vilsmeier-Haack reaction of the corresponding 1-chloro-3-iodobenzene, though this may present challenges with regioselectivity. A more controlled approach involves the oxidation of 2-chloro-4-iodotoluene.
Spectroscopic Characterization
The structural elucidation of (2-Chloro-4-iodophenyl)methanol is confirmed through a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of its functional groups and substitution pattern.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule.[9][10]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H (adjacent to I) |
| ~7.4 | dd | 1H | Ar-H (between Cl and I) |
| ~7.2 | d | 1H | Ar-H (adjacent to Cl) |
| ~4.6 | s | 2H | -CH₂OH |
| ~2.0 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (C-Cl) |
| ~138 | Ar-C (C-I) |
| ~135 | Ar-C (C-CH₂OH) |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~95 | Ar-C (C-I) |
| ~63 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups present in the molecule.[11][12]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol)[13] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1580-1450 | Medium-Strong | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol)[13] |
| 850-750 | Strong | C-Cl stretch |
| ~600 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 268, with characteristic isotopic patterns for chlorine.
Chemical Reactivity and Applications in Drug Development
(2-Chloro-4-iodophenyl)methanol is a trifunctional molecule, presenting three distinct sites for chemical modification: the benzylic alcohol, the aryl chloride, and the aryl iodide. This multi-faceted reactivity makes it a highly valuable building block for the synthesis of complex molecular architectures.
Reactivity of the Benzylic Alcohol
The primary alcohol is a versatile functional group that can undergo a variety of transformations:
-
Oxidation: Selective oxidation can regenerate the corresponding aldehyde, 2-chloro-4-iodobenzaldehyde, or be further oxidized to 2-chloro-4-iodobenzoic acid.[14][15][16][17] The choice of oxidant allows for controlled access to these different oxidation states.
-
Esterification and Etherification: The alcohol can be readily converted to esters and ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
-
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.[7] This allows for the introduction of a wide range of nucleophiles at the benzylic position.
Reactivity of the Aryl Halides
The presence of two different halogen atoms on the aromatic ring allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This differential reactivity enables the selective functionalization at the C-4 position while leaving the C-2 chloro-substituent intact for potential subsequent transformations.
Applications as a Pharmaceutical Intermediate
Halogenated aromatic compounds are prevalent in a vast number of approved pharmaceuticals.[18] The structural motif present in (2-Chloro-4-iodophenyl)methanol makes it an attractive precursor for the synthesis of a variety of pharmacologically active molecules. While specific, publicly disclosed applications of this exact molecule are emerging, its utility can be inferred from the importance of related structures in medicinal chemistry. For instance, substituted benzyl alcohols and aryl halides are key intermediates in the synthesis of kinase inhibitors, central nervous system agents, and anti-infective drugs.[19] The ability to selectively introduce substituents at the benzylic, C-4, and C-2 positions provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, (2-Chloro-4-iodophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[20] Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times.[21] While a specific material safety data sheet (MSDS) for this compound is not widely available, the hazards can be inferred from related halogenated benzyl alcohols. It should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
(2-Chloro-4-iodophenyl)methanol is a chemical intermediate with significant potential for application in advanced organic synthesis and pharmaceutical research. Its trifunctional nature allows for a diverse range of chemical transformations, providing a versatile platform for the construction of complex molecular architectures. The synthetic accessibility of this compound, coupled with the strategic value of its halogenated benzyl alcohol motif, positions it as a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity to facilitate its effective utilization in the laboratory and to inspire further innovation in the field.
Workflow and Logic Diagrams
Diagram 1: Synthesis of (2-Chloro-4-iodophenyl)methanol
Caption: Synthetic route to (2-Chloro-4-iodophenyl)methanol.
Diagram 2: Reactivity Profile
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